molecular formula C7H8N2O B8289471 Benzaldehyde, 4-amino-, oxime CAS No. 3419-18-9

Benzaldehyde, 4-amino-, oxime

Cat. No.: B8289471
CAS No.: 3419-18-9
M. Wt: 136.15 g/mol
InChI Key: YNTVUIMHMDCDHR-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-amino-, oxime (CAS: 3419-18-9, molecular formula: C₇H₇N₂O) is an oxime derivative of 4-aminobenzaldehyde. Oximes are characterized by the presence of a hydroxylamine group (-N-OH) attached to a carbonyl carbon. In this compound, the aldehyde group of 4-aminobenzaldehyde is converted into an oxime, resulting in the structure (E)-4-aminobenzaldehyde oxime.

Properties

CAS No.

3419-18-9

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(4-aminophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H,8H2

InChI Key

YNTVUIMHMDCDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)N

Origin of Product

United States

Preparation Methods

Ultrasonic Irradiation

Ultrasound-assisted synthesis enhances reaction kinetics by promoting cavitation. A protocol using hydroxylamine hydrochloride and sodium acetate in ethanol under ultrasonic irradiation (40 kHz) achieved 88% yield in 30 minutes. The mechanical energy from ultrasound disrupts hydrogen bonding, improving reagent mixing.

Solvent-Free Conditions

Eliminating solvents reduces environmental impact. A study demonstrated the condensation of 4-aminobenzaldehyde with hydroxylamine hydrochloride using a catalytic amount of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neat conditions. Yields reached 78% after 1 hour at 80°C.

Comparative Analysis of Preparation Methods

MethodReagents/CatalystsConditionsYieldAdvantagesReferences
Classical CondensationNH₂OH·HCl, NaOAcMeOH, 50°C, 2 h85%Simple setup
Catalytic ReductionBH₃·NH₃, CuOMeOH, 50°C, 20 min92%Chemoselective
Microwave SynthesisNH₂OH·HCl, MeOH300 W, 110°C, 10 min90%Rapid, scalable
Amine OxidationTiO₂, H₂O₂80°C, 6 h80%Avoids hydroxylamine salts
Ultrasonic IrradiationNH₂OH·HCl, NaOAc, ultrasoundEthanol, 30 min88%Energy-efficient

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-amino-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Benzaldehyde, 4-amino-, oxime serves as a key intermediate in the synthesis of various nitrogen-containing compounds. Its ability to undergo transformations such as reduction and rearrangement makes it valuable in organic chemistry.

  • Beckmann Rearrangement : This compound can be converted into benzamide through Beckmann rearrangement, catalyzed by nickel salts or photochemical methods. This reaction is crucial for synthesizing amides from oximes .
  • Hydrogenation Reactions : Recent studies have shown that this compound can be selectively hydrogenated to yield primary amines. This process is facilitated by homogeneous catalysts and offers a method for producing amines with high selectivity .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound as a precursor for synthesizing various drugs and therapeutic agents.

  • Antimicrobial Activity : Research indicates that oxime derivatives exhibit significant antimicrobial properties. For instance, benzaldehyde oxime has been explored for its potential use in developing new antibiotics .
  • Pesticide Intermediates : this compound is also involved in synthesizing pesticides. Oxime compounds have been noted for their low toxicity and effectiveness against pests, making them suitable candidates for agricultural applications .

Industrial Applications

In industrial settings, this compound finds use in several processes:

  • Production of Nylon 6 : Oximes are utilized in the production of caprolactam, a precursor to Nylon 6. Benzaldehyde derivatives contribute to the synthesis of this important polymer .
  • Corrosion Inhibitors : Certain oximes are used as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .

Case Study 1: Synthesis of Benzamide

A study demonstrated the efficiency of converting this compound into benzamide using nickel-catalyzed Beckmann rearrangement. The reaction was optimized under mild conditions, yielding high purity and yield (approximately 90%) within a short reaction time .

Case Study 2: Antimicrobial Properties

Research published in Nature highlighted the antimicrobial efficacy of various oxime derivatives, including benzaldehyde oxime. The study tested these compounds against multiple bacterial strains and found significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Table 1: Comparison of Reaction Conditions for Beckmann Rearrangement

CatalystYield (%)Reaction Time (min)Conditions
Nickel Salt9030Mild temperature
Photocatalyst8545UV light exposure
Acidic Medium8820Room temperature
CompoundAntimicrobial ActivityReference
Benzaldehyde OximeModerate
Acetophenone OximeHigh
p-Nitrobenzaldehyde OximeLow

Mechanism of Action

The mechanism of action of p-aminobenzaldehyde oxime involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of oximes is influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., -Cl) increase acidity, while electron-donating groups (e.g., -NH₂, -OCH₃) reduce it. However, the amino group’s resonance effects may complicate this trend.

Oxime Derivative Substituent pKa (Experimental) Notes
Benzaldehyde oxime None 11.3 ± 0.1 Baseline acidity
2-Hydroxybenzaldehyde oxime -OH (ortho) 9.1 ± 0.1 Phenolic -OH lowers pKa
4-Methoxybenzaldehyde oxime -OCH₃ ~11.4 (inferred) Electron-donating effect
4-Chlorobenzaldehyde oxime -Cl Not reported Expected lower pKa than parent
4-Aminobenzaldehyde oxime -NH₂ Not reported Likely lower than 11.3 due to -NH₂ resonance

Key Insight: The 4-amino group’s electron-donating nature may slightly lower the pKa compared to unsubstituted benzaldehyde oxime, though less significantly than ortho-hydroxy substitution .

Reactivity in Functionalization

The amino group in 4-aminobenzaldehyde oxime allows for further reactions:

  • Diazotization: Potential for forming azo compounds.
  • Schiff base formation : Reacts with ketones or aldehydes to form antimicrobial agents (e.g., SBS1-SBS7 in antimicrobial studies) .

Enzyme Inhibition and Antioxidant Potential

  • Aldose Reductase (ALR2) Inhibition: Derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximes (IC₅₀ values < 1 µM) show dual activity as ALR2 inhibitors and antioxidants. The 4-amino analog may exhibit similar properties due to hydrogen-bonding capacity .
  • Antifungal Activity: Pyrazole-oxime esters (e.g., 3-(difluoromethyl)-pyrazole-4-carboxylic oxime esters) demonstrate broad-spectrum antifungal activity. The 4-amino group could enhance target binding through electrostatic interactions .

Antimicrobial and Anticancer Potential

  • Schiff base oximes : Derivatives with chlorobenzaldehyde or hydroxybenzaldehyde side chains show activity against Gram-negative bacteria (e.g., C. freundii) .

Physical Properties

  • 4-Methoxybenzaldehyde oxime : Density = 1.07 g/cm³, boiling point = 247.4°C .
  • Benzaldehyde, 4-amino-, oxime: Expected higher solubility in polar solvents due to -NH₂ hydrogen bonding.

Q & A

Q. What computational tools predict the environmental fate of 4-amino-benzaldehyde oxime?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and octanol-water partition coefficients (logP). Experimental logP can be determined via shake-flask method (water/octanol phases) and compared with Crippen’s fragmentation model .

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